

Physical and chemical properties of N-Caffeoylputrescine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Caffeoylputrescine**

Cat. No.: **B1232573**

[Get Quote](#)

An In-Depth Technical Guide to **N-Caffeoylputrescine**: Physicochemical Properties, Synthesis, and Biological Mechanisms

Authored by Gemini, Senior Application Scientist Abstract

N-Caffeoylputrescine is a naturally occurring phenolic amide found in a variety of plant species, belonging to the wider class of hydroxycinnamic acid amides (HCAAs). This molecule, formed by the conjugation of caffeic acid and the biogenic amine putrescine, has garnered significant scientific interest due to its diverse and potent biological activities. As a secondary metabolite, it plays a crucial role in plant defense mechanisms and developmental processes. For researchers in pharmacology and drug development, **N-Caffeoylputrescine** presents a promising scaffold, demonstrating significant antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Caffeoylputrescine**, detailed protocols for its synthesis and extraction, in-depth spectroscopic characterization, and a discussion of its known mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile natural product.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of **N-Caffeoylputrescine** is fundamental for its effective handling, formulation, and application in experimental settings.

Chemical Identity and Structure

N-Caffeoylputrescine is structurally characterized by a putrescine backbone linked via an amide bond to a caffeoyl group. The molecule exists primarily as the (E)-isomer due to the trans configuration of the double bond in the caffeic acid moiety.[\[3\]](#)

- IUPAC Name: (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[\[3\]](#)
- Synonyms: Paucine, **N-Caffeoylputrescine**, (E)-**N-Caffeoylputrescine**[\[3\]](#)
- CAS Number: 29554-26-5[\[4\]](#)
- Chemical Formula: C₁₃H₁₈N₂O₃[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 250.29 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

Caption: Chemical structure of (E)-**N-Caffeoylputrescine**.

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Property	Value	Source
Appearance	White to yellow solid	[1]
XLogP3	0.8	[3]
Hydrogen Bond Donors	4	[3]
Hydrogen Bond Acceptors	4	[3]
Rotatable Bond Count	7	[3]
Topological Polar Surface Area	95.6 Å ²	[3]

Solubility and Storage

N-Caffeoylputrescine exhibits solubility characteristics typical of phenolic compounds with both polar and nonpolar regions.

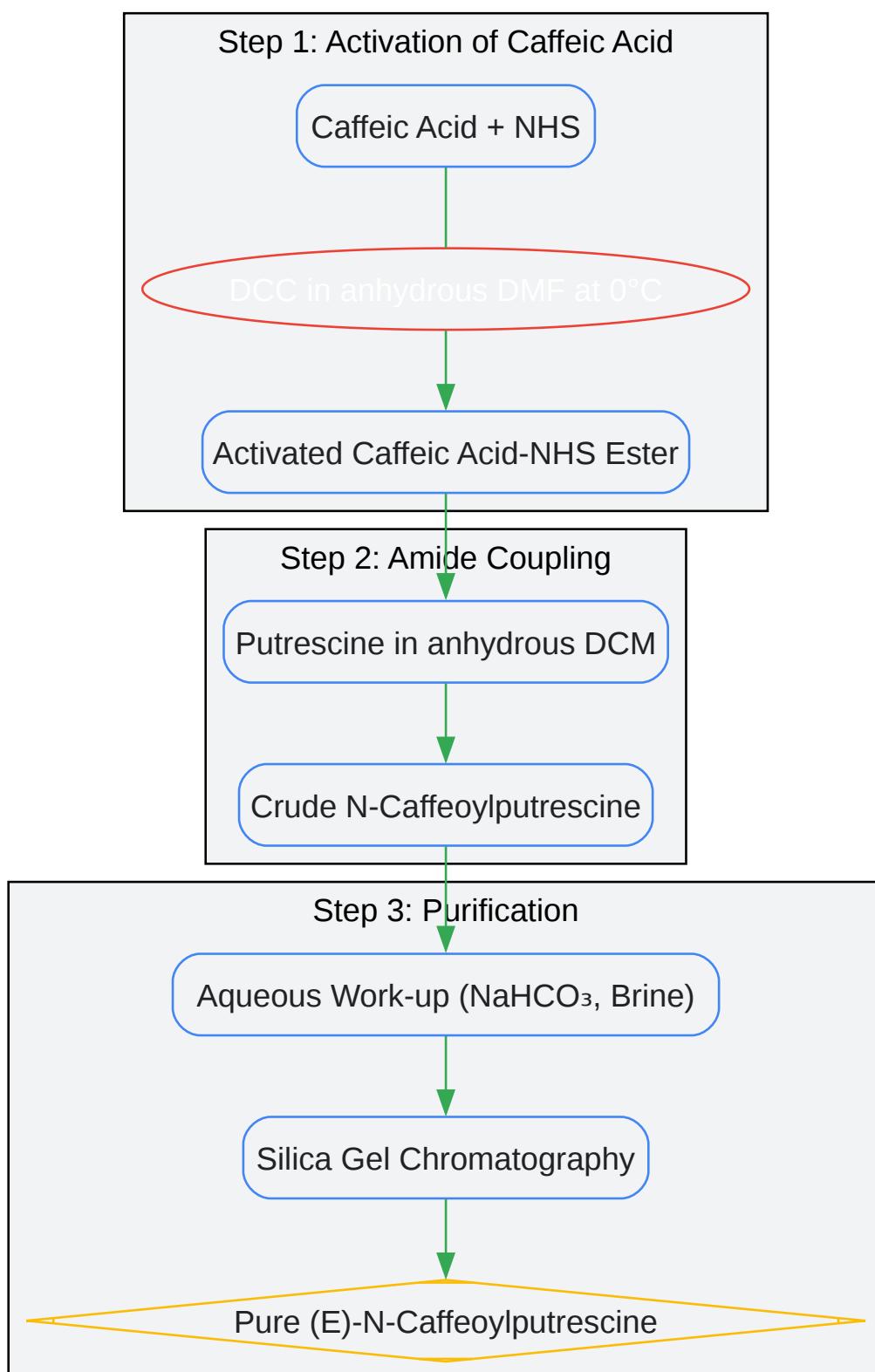
- Solubility:
 - DMSO: Soluble up to 100 mg/mL (399.54 mM).[1][4] Ultrasonic treatment may be required for complete dissolution. It is noted that DMSO is hygroscopic and newly opened solvent should be used for best results.[1]
 - Polar Organic Solvents: Generally reported to be soluble in polar organic solvents such as methanol, ethanol, and acetone.[5][6]
 - Water: Estimated solubility is 2295 mg/L at 25 °C.[7]
- Storage and Stability:
 - Solid Form: Store at 4°C, protected from light.[1]
 - In Solution (e.g., in DMSO): For long-term storage, it is recommended to store at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month).[1] Solutions should be protected from light.[1]
 - pH and Temperature Stability: While specific studies on **N-Caffeoylputrescine** are limited, related compounds like caffeoylquinic acids show instability at high temperatures and in neutral to basic pH conditions, where isomerization and degradation can occur.[4][8] It is therefore recommended to handle solutions at or below room temperature and under neutral to slightly acidic conditions.

Synthesis, Extraction, and Purification

N-Caffeoylputrescine can be obtained through chemical synthesis or by extraction from natural sources. The choice of method depends on the desired purity, yield, and scale of production.

Chemical Synthesis

The synthesis of **N-Caffeoylputrescine** is typically achieved via an amide coupling reaction between caffeic acid and putrescine.^[5] The carboxylic acid of caffeic acid must first be activated to facilitate the reaction with the primary amine of putrescine.



[Click to download full resolution via product page](#)

Caption: General workflow for the chemical synthesis of **N-Caffeoylputrescine**.

A detailed experimental protocol, adapted from the synthesis of the structurally similar compound Feruloylputrescine, is provided in the "Experimental Protocols" section.[9]

Extraction and Purification from Natural Sources

N-Caffeoylputrescine is found in various plants, including those of the Solanaceae family like tobacco and potato.[1][3] Extraction from these sources provides a route to the natural isomer of the compound. A general protocol involves solvent extraction followed by chromatographic purification.

A robust method for a related compound involves the following steps, which can be adapted for **N-Caffeoylputrescine**:

- Extraction: Dried and ground plant material is extracted with a polar solvent such as methanol.
- Preliminary Cleanup: The crude extract is often subjected to a preliminary fractionation using techniques like Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase column (e.g., C18).[2]
- High-Performance Liquid Chromatography (HPLC) Purification: The fractions enriched with the target compound are then purified using preparative HPLC to yield highly pure **N-Caffeoylputrescine**.[2]

A detailed protocol for extraction and purification is available in the "Experimental Protocols" section.

Spectroscopic Characterization

Unambiguous identification and purity assessment of **N-Caffeoylputrescine** require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **N-Caffeoylputrescine**. While full spectra require access to specialized databases or direct acquisition, the expected chemical shifts can be predicted.[6][10]

Expected ^1H -NMR Chemical Shifts (in DMSO-d₆):

- Aromatic Protons: δ 6.5-7.5 ppm
- Vinylic Protons: δ 6.2-7.5 ppm (trans coupling constant ~15 Hz)
- Methylene Protons (Putrescine): δ 1.4-3.3 ppm
- Amine and Hydroxyl Protons: Broad signals, chemical shift dependent on concentration and temperature.

Expected ^{13}C -NMR Chemical Shifts (in DMSO-d₆):

- Carbonyl Carbon: δ ~166 ppm
- Aromatic Carbons: δ 114-148 ppm
- Vinylic Carbons: δ 115-140 ppm
- Methylene Carbons (Putrescine): δ 25-45 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Electrospray Ionization (ESI-MS):
 - Positive Mode: Expect a prominent ion at m/z 251.1388 [M+H]⁺.[\[3\]](#)
 - Negative Mode: Expect a prominent ion at m/z 249.1228 [M-H]⁻.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

- O-H Stretch (phenolic): ~3400-3200 cm⁻¹ (broad)

- N-H Stretch (amine and amide): ~3300-3100 cm⁻¹
- C-H Stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹
- C=O Stretch (Amide I): ~1650 cm⁻¹
- N-H Bend (Amide II): ~1550 cm⁻¹
- C=C Stretch (aromatic and vinylic): ~1600-1450 cm⁻¹

Biological Activities and Mechanisms of Action

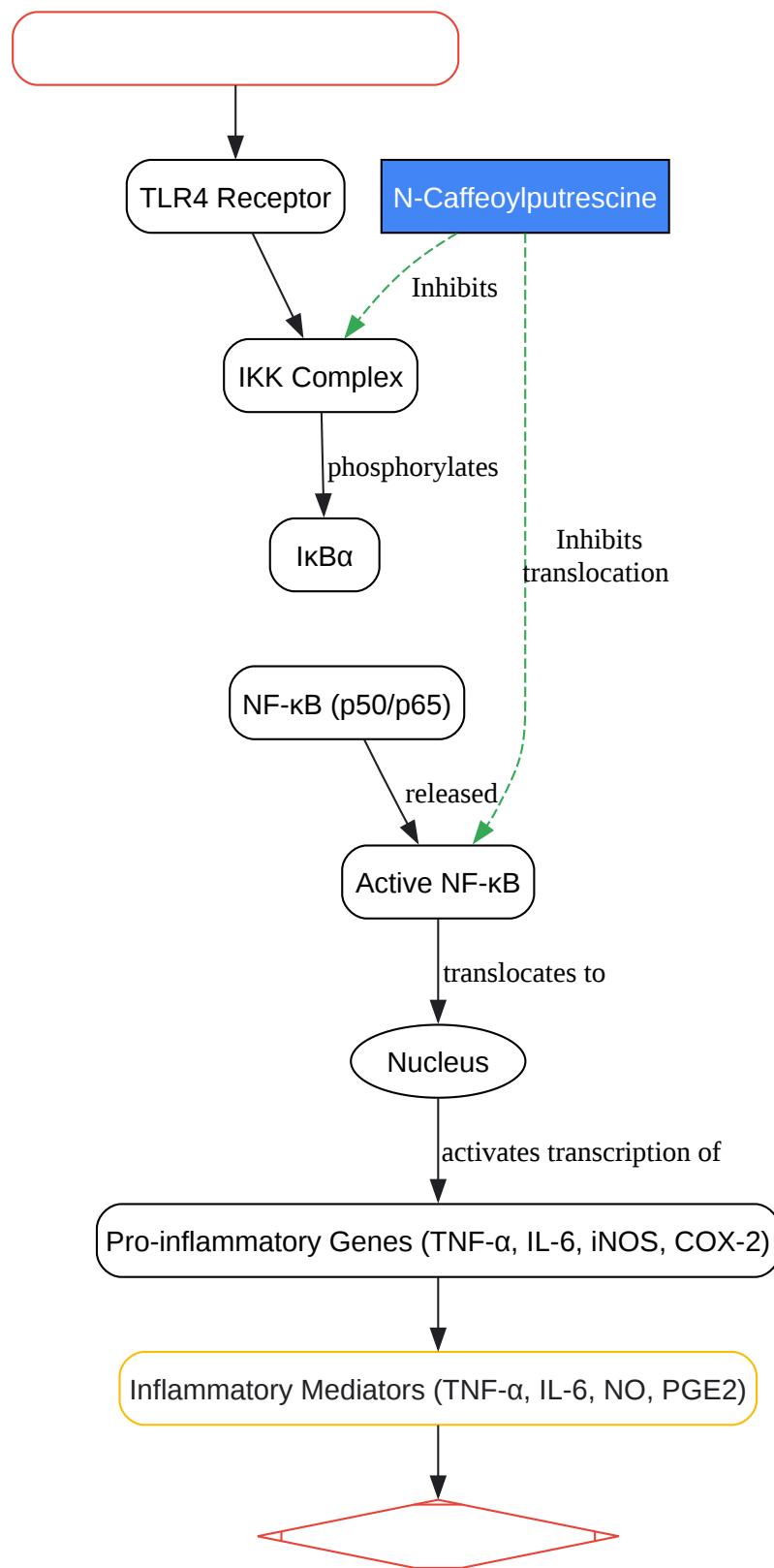
N-Caffeoylputrescine exhibits a range of biological activities that are of significant interest in drug discovery and development.

Anti-inflammatory Activity

N-Caffeoylputrescine has demonstrated potent anti-inflammatory effects.^[5] The underlying mechanism is believed to be similar to other caffeic acid derivatives, which involves the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Mechanism of Action:

- Inhibition of Pro-inflammatory Mediators: **N-Caffeoylputrescine** can inhibit the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).^[5]
- Downregulation of NF-κB Signaling: By preventing the degradation of the inhibitor of NF-κB (IκB), **N-Caffeoylputrescine** can block the translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, suppresses the transcription of NF-κB target genes, including those for iNOS and COX-2, the enzymes responsible for producing NO and PGE2, respectively.^[11]

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of **N-Caffeoylputrescine** via NF-κB pathway inhibition.

Antioxidant Activity

The caffeoyl moiety, with its catechol (3,4-dihydroxyphenyl) group, is a potent scavenger of free radicals. **N-Caffeoylputrescine** exhibits significant antioxidant activity by donating hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[5][6]

Anticancer Activity

N-Caffeoylputrescine has been shown to inhibit the growth of various cancer cell lines in vitro. [2] While its specific molecular targets are still under investigation, studies on the closely related molecule N-p-coumaroyl-N'-caffeoylputrescine (PCC) have identified Heat Shock Protein 90 (HSP90AA1) as a key target.[1] Inhibition of HSP90, a chaperone protein essential for the stability and function of many oncoproteins, leads to the degradation of these client proteins, including mutant p53 (Mut-p53), ultimately triggering cancer cell death and potentially reversing drug resistance.[1]

Neuroprotective Effects

The antioxidant properties of **N-Caffeoylputrescine** are thought to be the primary basis for its neuroprotective effects.[2] By mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases, **N-Caffeoylputrescine** can protect neuronal cells from damage and death.[2] The activation of the Nrf2/HO-1 signaling pathway, a major regulator of cellular antioxidant responses, is a likely mechanism for phytochemicals with neuroprotective properties.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, extraction, and analysis of **N-Caffeoylputrescine**. Researchers should adapt these methods based on their specific experimental requirements and available instrumentation.

Protocol for Chemical Synthesis of (E)-N-Caffeoylputrescine

(Adapted from BenchChem for Feruloylputrescine synthesis)[9]

Materials:

- Caffeic Acid
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Putrescine
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous NaHCO_3 solution
- Brine
- Anhydrous MgSO_4
- Silica gel for column chromatography
- Ethyl acetate and hexane (or other suitable solvent system for chromatography)

Procedure:

- Activation of Caffeic Acid: a. Dissolve caffeic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Add DCC (1.1 eq) to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
- Amide Coupling: a. In a separate flask, dissolve putrescine (1.5 eq) in anhydrous DCM. b. Filter the reaction mixture from Step 1 to remove the DCU precipitate. c. Slowly add the filtrate containing the activated caffeic acid-NHS ester to the putrescine solution at 0°C. d. Allow the reaction to warm to room temperature and stir overnight.

- Work-up and Purification: a. Remove the DCM under reduced pressure. b. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO_3 solution (3x) and then with brine (1x). c. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain pure (E)-N-Caffeoylputrescine.

Protocol for Extraction and Purification from Plant Material

(Adapted from MDPI for N-p-coumaroyl-N'-caffeoylputrescine)[2]

Materials:

- Dried, ground plant material (e.g., tobacco leaves)
- Methanol
- Acetonitrile
- Water (HPLC grade)
- MPLC system with a C18 column
- Preparative HPLC system with a suitable column (e.g., C18 or specialized phase like Click XIon)

Procedure:

- Extraction: a. Macerate 500 g of dried plant material with methanol (e.g., 3 x 12 L). b. Concentrate the combined methanol extracts under reduced pressure.
- MPLC Fractionation: a. Pre-treat the concentrated extract (e.g., by mixing with polyamide) and load it onto a C18 MPLC column. b. Elute with a gradient of acetonitrile in water (e.g., 18-26% acetonitrile over 90 minutes). c. Collect fractions and analyze them by analytical HPLC to identify those containing **N-Caffeoylputrescine**.

- Preparative HPLC Purification: a. Pool the enriched fractions and concentrate them. b. Dissolve the residue in a suitable solvent (e.g., methanol). c. Purify the compound using a preparative HPLC system. An isocratic or gradient elution with acetonitrile/water may be employed. d. Collect the pure fraction, concentrate it under reduced pressure, and dry to yield pure **N-Caffeoylputrescine**.

Protocol for HPLC Analysis

Instrumentation and Conditions:

- HPLC System: With UV or DAD detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: ~320 nm.
- Injection Volume: 10-20 μ L.

Procedure:

- Prepare standard solutions of **N-Caffeoylputrescine** in a suitable solvent (e.g., methanol or DMSO) at known concentrations.
- Prepare samples by dissolving them in the mobile phase or a compatible solvent.
- Inject standards and samples onto the HPLC system.
- Quantify **N-Caffeoylputrescine** by comparing the peak area of the sample to the calibration curve generated from the standards.

Conclusion

N-Caffeoylputrescine stands out as a natural product with significant potential for therapeutic applications. Its well-defined antioxidant and anti-inflammatory properties, coupled with

emerging evidence of its anticancer and neuroprotective activities, make it a compelling subject for further research. This guide has consolidated the current knowledge on its physicochemical properties, provided actionable protocols for its synthesis and isolation, and detailed its known biological mechanisms. As research progresses, a deeper understanding of its interactions with cellular signaling pathways will undoubtedly unveil new opportunities for its use in addressing a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. bocsci.com [bocsci.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. hmdb.ca [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Drug Target Investigation of N- p-Coumaroyl- N'-Caffeoylputrescine, a Naturally-Occurring Alkaloid Derived from *Saxifraga tangutica* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of N-Caffeoylputrescine.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232573#physical-and-chemical-properties-of-n-caffeoyleputrescine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com